molecular formula C10H16FN3O B12228576 3-(Fluoromethyl)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

3-(Fluoromethyl)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No.: B12228576
M. Wt: 213.25 g/mol
InChI Key: DSQBVMZECRWGHY-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a synthetic organic compound that features a piperidine ring substituted with a fluoromethyl group and a 3-methyl-1,2,4-oxadiazol-5-ylmethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the Fluoromethyl Group: This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorine-containing reagents.

    Attachment of the 3-Methyl-1,2,4-Oxadiazol-5-ylmethyl Group: This step might involve the formation of the oxadiazole ring followed by its attachment to the piperidine ring through alkylation or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated piperidine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperidine derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: Possible applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
  • 3-(Bromomethyl)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Uniqueness

The presence of the fluoromethyl group in 3-(Fluoromethyl)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine might confer unique properties such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity to biological targets compared to its chloro- and bromo- counterparts.

Properties

Molecular Formula

C10H16FN3O

Molecular Weight

213.25 g/mol

IUPAC Name

5-[[3-(fluoromethyl)piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C10H16FN3O/c1-8-12-10(15-13-8)7-14-4-2-3-9(5-11)6-14/h9H,2-7H2,1H3

InChI Key

DSQBVMZECRWGHY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CN2CCCC(C2)CF

Origin of Product

United States

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